Cas no 2171366-31-5 (2-{2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclopentyl}acetic acid)

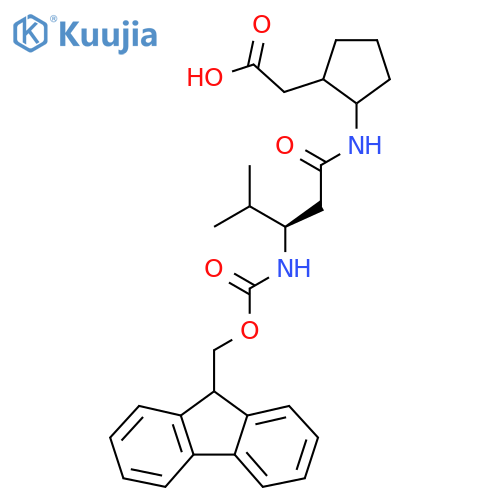

2171366-31-5 structure

商品名:2-{2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclopentyl}acetic acid

2-{2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclopentyl}acetic acid 化学的及び物理的性質

名前と識別子

-

- EN300-1578577

- 2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid

- 2171366-31-5

- 2-{2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclopentyl}acetic acid

-

- インチ: 1S/C28H34N2O5/c1-17(2)25(15-26(31)29-24-13-7-8-18(24)14-27(32)33)30-28(34)35-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h3-6,9-12,17-18,23-25H,7-8,13-16H2,1-2H3,(H,29,31)(H,30,34)(H,32,33)/t18?,24?,25-/m1/s1

- InChIKey: HOXNLNANEXTNQS-QJDQLVHXSA-N

- ほほえんだ: O=C(C[C@H](C(C)C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC1CCCC1CC(=O)O

計算された属性

- せいみつぶんしりょう: 478.24677219g/mol

- どういたいしつりょう: 478.24677219g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 10

- 複雑さ: 734

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 105Ų

2-{2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclopentyl}acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1578577-0.05g |

2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid |

2171366-31-5 | 0.05g |

$2829.0 | 2023-06-04 | ||

| Enamine | EN300-1578577-1000mg |

2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid |

2171366-31-5 | 1000mg |

$3368.0 | 2023-09-24 | ||

| Enamine | EN300-1578577-0.1g |

2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid |

2171366-31-5 | 0.1g |

$2963.0 | 2023-06-04 | ||

| Enamine | EN300-1578577-10000mg |

2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid |

2171366-31-5 | 10000mg |

$14487.0 | 2023-09-24 | ||

| Enamine | EN300-1578577-250mg |

2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid |

2171366-31-5 | 250mg |

$3099.0 | 2023-09-24 | ||

| Enamine | EN300-1578577-1.0g |

2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid |

2171366-31-5 | 1g |

$3368.0 | 2023-06-04 | ||

| Enamine | EN300-1578577-0.25g |

2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid |

2171366-31-5 | 0.25g |

$3099.0 | 2023-06-04 | ||

| Enamine | EN300-1578577-10.0g |

2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid |

2171366-31-5 | 10g |

$14487.0 | 2023-06-04 | ||

| Enamine | EN300-1578577-2500mg |

2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid |

2171366-31-5 | 2500mg |

$6602.0 | 2023-09-24 | ||

| Enamine | EN300-1578577-5000mg |

2-{2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid |

2171366-31-5 | 5000mg |

$9769.0 | 2023-09-24 |

2-{2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclopentyl}acetic acid 関連文献

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

2171366-31-5 (2-{2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclopentyl}acetic acid) 関連製品

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量